molecular formula C26H36Br2O2S2 B567006 2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene CAS No. 1294515-75-5

2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene

Cat. No. B567006
M. Wt: 604.5
InChI Key: GXGDTYKIKNMZTM-UHFFFAOYSA-N
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Description

“2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-b’]dithiophene” is a planar symmetrical molecular structure of the thiophene derivative . It enables better π-π stacking and good electron delocalization that encourages charge transport .


Synthesis Analysis

This compound has been synthesized as an electron-donating monomer and introduced into the D-A backbone of PM6 by D-A non-equivalent random copolymerization . It has also been synthesized using Benzo [1,2-b:4,5-b’]dithiophene as a starting material .


Molecular Structure Analysis

The molecule has a planar symmetrical structure, which is conducive to better π-π stacking and good electron delocalization . This structure encourages charge transport, making it a valuable component in the field of organic electronics .


Chemical Reactions Analysis

The compound has been used as a simple electron-donating monomer in the synthesis of high-efficiency organic solar cells . It was introduced into the D-A backbone of PM6 by D-A non-equivalent random copolymerization .


Physical And Chemical Properties Analysis

The compound is a solid at 20°C . The melting point ranges from 61.0 to 65.0°C .

Scientific Research Applications

Application in Organic Solar Cells

  • Summary of the Application: “2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-b’]dithiophene” is used as an electron-donating monomer in the development of organic solar cells . It is introduced into the D-A backbone of PM6 by D-A non-equivalent random copolymerization .
  • Results or Outcomes: The use of this monomer in the development of organic solar cells contributes to high efficiency and great stability, which are crucial for future commercialization .

Application in Organic Field-Effect Transistors (OFETs)

  • Summary of the Application: This compound is widely used as a material in organic optoelectronic devices, especially solar cells and Organic Field-Effect Transistors (OFETs) .
  • Results or Outcomes: It has good electronic transport properties and photovoltaic performance, which can be used to improve the photoelectric conversion efficiency and device performance .

Application in Dye-Sensitized Solar Cells

  • Summary of the Application: This compound is an organic dye, and due to its high IPCE values containing two triphenylamine units as co-donors, it is useful for the preparation of efficient dye-sensitized solar cells .
  • Results or Outcomes: The use of this dye in the development of dye-sensitized solar cells contributes to high efficiency .

Application in Organic Optoelectronic Devices

  • Summary of the Application: This compound is widely used as a material in organic optoelectronic devices .
  • Results or Outcomes: It has good electronic transport properties and photovoltaic performance, which can be used to improve the photoelectric conversion efficiency and device performance .

Application in Dye-Sensitized Solar Cells

  • Summary of the Application: This compound is an organic dye, and due to its high IPCE values containing two triphenylamine units as co-donors, it is useful for the preparation of efficient dye-sensitized solar cells .
  • Results or Outcomes: The use of this dye in the development of dye-sensitized solar cells contributes to high efficiency .

Safety And Hazards

The compound is associated with certain hazards. The safety information includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 .

Future Directions

The compound has been intensively studied for its application in OFETs and OPVs . Its defined structure makes it a competitive alternative to polymer counterparts in the fabrication of solution-processed small molecule-based solar cells . Its future directions are likely to continue in the field of organic electronics, particularly in the development of more efficient and stable organic solar cells .

properties

IUPAC Name

2,6-dibromo-4,8-dioctoxythieno[2,3-f][1]benzothiole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36Br2O2S2/c1-3-5-7-9-11-13-15-29-23-19-17-21(27)32-26(19)24(20-18-22(28)31-25(20)23)30-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGDTYKIKNMZTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=C2C=C(SC2=C(C3=C1SC(=C3)Br)OCCCCCCCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36Br2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80738238
Record name 2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-b']bisthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

604.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene

CAS RN

1294515-75-5
Record name 2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-b']bisthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
5
Citations
X Lin, S Tu, L Xiao, H Zhen, W Wang, Q Ling - Chemical Engineering …, 2023 - Elsevier
High efficiency organic solar cells with great stability are crucial for future commercialization. Herein, a simple electron-donating monomer 2,6-dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-…
Number of citations: 1 www.sciencedirect.com
H Gu, Y Qin, W Dai, D Zhou, Y Xie - Synthetic Metals, 2019 - Elsevier
To explore the effect of fluorine atom on photophysical properties, in this work, we synthesized three new small molecules (SMs) with acceptor-donor-acceptor (ADA) configuration, SM-…
Number of citations: 9 www.sciencedirect.com
Y Zhou, Y Qin, C Ni, Y Xie - Journal of Applied Polymer Science, 2020 - Wiley Online Library
In order to explore the effects of chlorine and fluorine on photophysical properties and the differences, in this work, we synthesized five new polymers, P1–P5, in which benzo[1,2‐b:4,5‐…
Number of citations: 2 onlinelibrary.wiley.com
J Ahner, J Nowotny, US Schubert… - Designed Monomers …, 2017 - Taylor & Francis
The synthesis and characterization of a novel 2,5-diketopyrrolo[3,4-c]pyrrole(DPP)-based accepting building block with the scheme DPP-neutral small linker-DPP (Bi-DPP) is presented, …
Number of citations: 1 www.tandfonline.com
MK Pola, KM Boopathi, H Padhy, P Raghunath… - Dyes and …, 2017 - Elsevier
A series of donor–acceptor (D–A) polymers (P1–P3) based on benzodithiophene (BDT) and electron-accepting benzotriazole (BTZ) units containing thiophene linkers with/without alkyl …
Number of citations: 19 www.sciencedirect.com

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